molecular formula C15H24N2O3S B4679596 N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B4679596
M. Wt: 312.4 g/mol
InChI Key: NCYLHIQUOPRNMY-UHFFFAOYSA-N
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Description

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is an organic compound belonging to the class of amides It features a butyl group attached to a propanamide backbone, with a dimethylsulfamoyl-substituted phenyl ring

Properties

IUPAC Name

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-4-5-12-16-15(18)11-8-13-6-9-14(10-7-13)21(19,20)17(2)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYLHIQUOPRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of butylamine with 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-[4-(methylsulfamoyl)phenyl]propanamide
  • N-butyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
  • N-butyl-3-[4-(propylsulfamoyl)phenyl]propanamide

Uniqueness

N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide
Reactant of Route 2
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N-butyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide

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